Cas no 477848-31-0 (2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate)

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2,2,2-TRIFLUORO-1-(PIPERIDINOMETHYL)ETHYL N-(3-FLUOROPHENYL)CARBAMATE
- 1,1,1-trifluoro-3-(piperidin-1-yl)propan-2-yl N-(3-fluorophenyl)carbamate
- Carbamic acid, (3-fluorophenyl)-, 2,2,2-trifluoro-1-(1-piperidinylmethyl)ethyl ester (9CI)
- SMR000179758
- MLS000327220
- HMS2278D13
- (1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) N-(3-fluorophenyl)carbamate
- 1,1,1-trifluoro-3-(piperidin-1-yl)propan-2-ylN-(3-fluorophenyl)carbamate
- 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate
-
- インチ: 1S/C15H18F4N2O2/c16-11-5-4-6-12(9-11)20-14(22)23-13(15(17,18)19)10-21-7-2-1-3-8-21/h4-6,9,13H,1-3,7-8,10H2,(H,20,22)
- InChIKey: WPTVACCWZRZTSJ-UHFFFAOYSA-N
- ほほえんだ: FC(C(CN1CCCCC1)OC(NC1C=CC=C(C=1)F)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 386
- トポロジー分子極性表面積: 41.6
- 疎水性パラメータ計算基準値(XlogP): 3.7
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 10P-959-10MG |
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate |
477848-31-0 | >90% | 10mg |
£48.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00884061-1g |
1,1,1-Trifluoro-3-(piperidin-1-yl)propan-2-yl N-(3-fluorophenyl)carbamate |
477848-31-0 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Key Organics Ltd | 10P-959-5MG |
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate |
477848-31-0 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 10P-959-1MG |
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate |
477848-31-0 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Ambeed | A881276-1g |
1,1,1-Trifluoro-3-(piperidin-1-yl)propan-2-yl N-(3-fluorophenyl)carbamate |
477848-31-0 | 90% | 1g |
$350.0 | 2023-04-04 | |
Key Organics Ltd | 10P-959-100MG |
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate |
477848-31-0 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 10P-959-50MG |
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate |
477848-31-0 | >90% | 50mg |
£77.00 | 2025-02-09 |
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate 関連文献
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamateに関する追加情報
2,2,2-Trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate: A Comprehensive Overview of CAS No. 477848-31-0
2,2,2-Trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate (CAS No. 477848-31-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure and functional groups, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.
The chemical structure of 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate is notable for its incorporation of fluorine atoms and a piperidine ring. The presence of these functional groups imparts specific physicochemical properties that influence the compound's behavior in biological systems. The trifluoromethyl group (CF3) is known for its lipophilicity and metabolic stability, which can enhance the compound's ability to cross cell membranes and resist metabolic degradation. The piperidine ring, on the other hand, provides structural rigidity and can interact with specific protein targets through hydrogen bonding and hydrophobic interactions.
The synthesis of 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate typically involves several steps. One common approach is to start with the reaction of 3-fluorophenyl isocyanate with 2,2,2-trifluoro-1-(piperidinomethyl)ethanol. This reaction forms an intermediate carbamate ester, which can be further purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The synthetic route can be optimized to improve yield and purity, making it suitable for large-scale production in pharmaceutical settings.
In terms of biological activities, recent studies have shown that 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate exhibits potent activity against various targets. For instance, it has been reported to act as a selective inhibitor of specific enzymes involved in signal transduction pathways. This property makes it a valuable tool for investigating the role of these enzymes in disease processes and for developing targeted therapies. Additionally, the compound has demonstrated anti-inflammatory effects in preclinical models, suggesting its potential use in treating inflammatory disorders.
The pharmacokinetic properties of 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate have also been studied extensively. Research indicates that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It shows good oral bioavailability and a long half-life in vivo, which are desirable attributes for drug candidates. These properties contribute to its potential as a therapeutic agent with sustained efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate in various indications. Early results from phase I trials have shown promising outcomes with no significant adverse effects observed at therapeutic doses. These findings provide a strong foundation for advancing the compound into later stages of clinical development.
In conclusion, 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate (CAS No. 477848-31-0) is a versatile compound with a unique chemical structure that confers several advantageous properties. Its potential as a therapeutic agent is supported by preclinical and early clinical data, highlighting its significance in the field of medicinal chemistry and pharmaceutical research. As further studies continue to uncover its full potential, this compound holds promise for addressing unmet medical needs and improving patient outcomes.
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